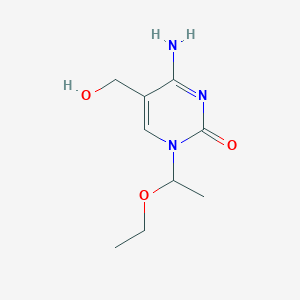

4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This compound’s unique structure makes it a subject of interest in scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One possible route could involve the alkylation of a pyrimidine derivative with an ethoxyethyl group, followed by the introduction of amino and hydroxymethyl groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Pharmaceutical Development

4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one has been explored as a potential inhibitor of purine nucleoside phosphorylase (PNP), an enzyme implicated in the metabolism of nucleosides. Inhibitors of PNP have therapeutic implications in treating T-cell malignancies and certain infections caused by bacteria and parasites. The design and synthesis of such inhibitors can lead to compounds with high selectivity and potency against specific targets, as demonstrated in recent studies where derivatives exhibited IC50 values as low as 19 nM against human PNP .

Antimicrobial Activity

Research indicates that pyrimidine derivatives can exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various pathogens. Studies have shown that modifications to the pyrimidine ring can enhance antibacterial activity, making this compound a candidate for further investigation in the development of new antibiotics .

Cancer Treatment

The compound's ability to inhibit specific enzymes involved in nucleic acid metabolism positions it as a potential candidate for cancer therapy. Targeting metabolic pathways in cancer cells can lead to selective cytotoxicity, sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .

Biochemical Research

In biochemical studies, this compound can serve as a tool for probing biological pathways involving nucleoside metabolism. Its interactions with various enzymes can provide insights into enzyme mechanisms and substrate specificity, contributing to our understanding of cellular processes .

Case Study 1: Synthesis and Evaluation of PNP Inhibitors

A recent study focused on synthesizing a series of novel PNP inhibitors based on modified pyrimidine structures similar to this compound. The synthesized compounds were evaluated for their inhibitory activity against human PNP and Mycobacterium tuberculosis PNP, demonstrating significant selectivity and low cytotoxicity towards non-target cells . This highlights the potential of this compound class in therapeutic applications.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that specific modifications could enhance activity against Gram-positive and Gram-negative bacteria, suggesting pathways for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one: Lacks the ethoxyethyl group.

1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one: Lacks the amino group.

Uniqueness

The presence of both the ethoxyethyl and amino groups in 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one might confer unique chemical properties and biological activities, making it distinct from its analogs.

Biological Activity

4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one (CAS Number: 83297-30-7) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to other biologically active pyrimidines and is being studied for its pharmacological properties, particularly in the context of enzyme inhibition and cellular activity.

Chemical Structure

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C8H12N4O2

- Molecular Weight : 184.20 g/mol

Biological Activity Overview

Research into the biological activity of this compound has indicated several key areas of interest:

Enzyme Inhibition

One significant area of research focuses on the compound's role as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is crucial in purine metabolism, and its inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases.

Table 1: Inhibitory Activity Against PNP

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 0.025 | High |

| Other derivatives | Varies | N/A |

The compound demonstrated a low IC50 value, indicating potent inhibitory activity against PNP, particularly in Mycobacterium tuberculosis PNP, suggesting potential applications in treating tuberculosis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. Studies indicate that it exhibits selective cytotoxicity toward certain T-lymphoblastic cell lines while showing minimal effects on non-target cell lines.

Table 2: Cytotoxicity Profile

| Cell Line | CC50 (μM) | Observations |

|---|---|---|

| CCRF-CEM | 9 | High sensitivity |

| MOLT-4 | 10 | Moderate sensitivity |

| HeLa S3 | >10 | No significant cytotoxicity |

| HepG2 | >10 | No significant cytotoxicity |

This selectivity indicates a promising therapeutic window for further development.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on PNP Inhibition :

A recent study reported that derivatives of pyrimidines, including this compound, exhibited significant inhibition of PNP with selectivity for pathogenic strains over human enzymes. This selectivity is critical for minimizing side effects in potential therapeutic applications . -

In Vivo Pharmacokinetics :

Pharmacokinetic studies have shown favorable absorption and distribution characteristics, with the compound demonstrating stability in biological environments. The results suggest that it could be developed into a viable drug candidate . -

Structure-Activity Relationship (SAR) :

Ongoing research into the SAR of pyrimidine derivatives has provided insights into how modifications to the structure influence biological activity. This information is essential for optimizing efficacy and reducing toxicity .

Properties

Molecular Formula |

C9H15N3O3 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2-one |

InChI |

InChI=1S/C9H15N3O3/c1-3-15-6(2)12-4-7(5-13)8(10)11-9(12)14/h4,6,13H,3,5H2,1-2H3,(H2,10,11,14) |

InChI Key |

UMRHMWOKWQJZBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)N1C=C(C(=NC1=O)N)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.